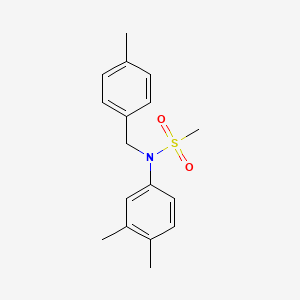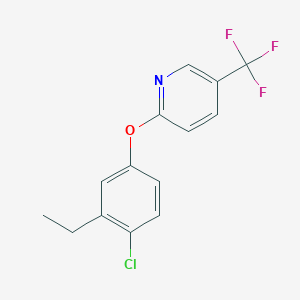![molecular formula C17H17ClN2O2 B5823780 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide, also known as CMPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is not fully understood. However, it has been proposed that 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to modulate the activity of various cytokines and chemokines involved in the immune response.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to inhibit the activity of COX-2 and reduce the production of prostaglandins. In addition, 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been found to modulate the activity of various immune cells such as T cells and macrophages.
实验室实验的优点和局限性
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is a useful tool for scientific research as it exhibits a wide range of biochemical and physiological effects. It has been found to be effective in various experimental models of inflammation and autoimmune diseases. However, one limitation of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
未来方向
There are several potential future directions for research on 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide. Another area of interest is the investigation of the potential use of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide in the treatment of various autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of novel drug delivery systems for 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide could improve its solubility and bioavailability, making it a more effective tool for scientific research.
合成方法
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-chloro-2-methylaniline with propionyl chloride to form N-(4-chloro-2-methylphenyl)propanamide. This compound is then reacted with 3-aminobenzoic acid to form 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide.
科学研究应用
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to modulate the immune system and has been investigated for its potential use in the treatment of various autoimmune diseases.
属性
IUPAC Name |
2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-3-16(21)19-12-5-4-6-13(10-12)20-17(22)14-8-7-11(2)9-15(14)18/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATJTKAMEFFIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)